N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-(4-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a tetrahydrocyclohepta[b]thiophene ring, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-(4-METHOXYPHENOXY)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the tetrahydrocyclohepta[b]thiophene core through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution or addition reactions.
- Coupling of the methoxyphenoxy group through etherification or similar reactions.
- Final amide formation through condensation reactions with appropriate reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-(4-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic and cyano groups.
Common Reagents and Conditions
Typical reagents for these reactions might include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution reagents such as halogens or organometallic compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a candidate for drug development due to its unique structure.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-(4-METHOXYPHENOXY)ACETAMIDE exerts its effects would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-(4-HYDROXYPHENOXY)ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-(4-CHLOROPHENOXY)ACETAMIDE: Contains a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-(4-METHOXYPHENOXY)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C19H20N2O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H20N2O3S/c1-23-13-7-9-14(10-8-13)24-12-18(22)21-19-16(11-20)15-5-3-2-4-6-17(15)25-19/h7-10H,2-6,12H2,1H3,(H,21,22) |
InChI Key |
UVPNLWBTUMDWCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Origin of Product |
United States |
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